1,2-Diphenyl-1-ethanone oxime
Overview
Description
1,2-Diphenyl-1-ethanone oxime and its derivatives are a class of organic compounds that have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of an oxime group (-C=NOH) attached to a ketone, which is flanked by phenyl groups. The oxime function is known to participate in hydrogen bonding and can act as a ligand in coordination chemistry .
Synthesis Analysis
The synthesis of these compounds typically involves the reaction of a corresponding ketone with hydroxylamine or its derivatives. For instance, the synthesis of 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime was achieved by reacting 2-aminopyrmidine with benzylmonooxime under reflux conditions in methanol with a drop of acetic acid . Similarly, other derivatives have been synthesized using related methods, with variations in the starting materials and reaction conditions to yield different substituted oximes .
Molecular Structure Analysis
The molecular structure of these oximes has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. X-ray diffraction studies have revealed intermolecular hydrogen bonding networks and crystal packing controlled by homomeric oxime-oxime interactions and cooperative oxime-N(pyridyl) and CH/π interactions . DFT calculations and Hirshfeld surface analysis have been employed to understand the geometry, electronic transitions, and noncovalent interactions within the molecules .
Chemical Reactions Analysis
1,2-Diphenyl-1-ethanone oximes are reactive intermediates that can participate in various chemical reactions. They have been used as ligands in the formation of metal complexes, where they coordinate to metal centers through the nitrogen of the oxime group . These complexes have shown catalytic activity in oxidation reactions using hydrogen peroxide as a terminal oxidant . Additionally, the oxime group can undergo further transformations, such as Beckmann rearrangement or dehydrogenation, leading to the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-diphenyl-1-ethanone oximes are influenced by their molecular structure. The presence of the oxime group and substituents on the phenyl rings can affect properties such as melting points, solubility, and spectral characteristics. Mass spectrometry has been used to study the fragmentation patterns of these compounds, revealing insights into their stability and reactivity . The spectral data, including UV-Vis, IR, and NMR, provide information on the electronic structure and the nature of the substituents .
Scientific Research Applications
Complex Formation with Metal Ions
1,2-Diphenyl-1-ethanone oxime has been utilized in synthesizing complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes have potential applications in medicine, industry, and biochemistry. The ligand's ability to bind with different metals can be leveraged in developing metal-based drugs, sensors, or catalysts (Numan, Issa, & Khalid, 2008).
Heterocyclic Synthesis
1,2-Diphenyl-1-ethanone oxime is a precursor in the synthesis of various heterocyclic systems. These heterocycles are of significant interest due to their widespread applications in pharmaceuticals, agrochemicals, and material sciences (Singh & Singh, 2004).
Extraction of Metals
This compound has also been explored for the extraction of metals like copper from acidic solutions. Such research is valuable for refining processes and environmental remediation techniques (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Structural Analysis and Bonding Networks
1,2-Diphenyl-1-ethanone oxime forms intermolecular hydrogen bonding networks, which are crucial in understanding molecular interactions and designing new molecules with desired properties. Structural studies of its derivatives reveal insights into hydrogen bonding and molecular dynamics (Alcalde et al., 2008).
Template Synthesis and Biological Activities
In template synthesis, 1,2-Diphenyl-1-ethanone oxime derivatives have been used to create macrocyclic complexes with potential antimicrobial, nematicidal, and pesticidal activities. These findings are significant for developing new bioactive compounds (Masih, Fahmi, & Rajkumar, 2013).
Exploration in Anticancer Research
Recent studies have focused on the derivatives of 1,2-Diphenyl-1-ethanone oxime for potential anticancer properties. Such research is crucial for discovering new therapeutic agents for cancer treatment (Kosmalski et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-(1,2-diphenylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1,2-diphenyl-, oxime | |
CAS RN |
952-06-7 | |
Record name | Ethanone, 1,2-diphenyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-diphenylethanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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